molecular formula C15H13NO2 B11951916 2-(Phenylacetyl)benzamide CAS No. 5194-48-9

2-(Phenylacetyl)benzamide

Cat. No.: B11951916
CAS No.: 5194-48-9
M. Wt: 239.27 g/mol
InChI Key: AGDFGKIEJNPPQU-UHFFFAOYSA-N
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Description

2-(Phenylacetyl)benzamide is an organic compound with the molecular formula C15H13NO2. It is a derivative of benzamide, characterized by the presence of a phenylacetyl group attached to the benzamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylacetyl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids with amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its rapid, mild, and eco-friendly nature .

Industrial Production Methods

In industrial settings, the production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Phenylacetyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield amines .

Scientific Research Applications

2-(Phenylacetyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Phenylacetyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(Phenylacetyl)benzamide include:

  • Benzamide
  • N-(2-Phenylacetyl)benzamide
  • 2-Phenylbenzamide

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with a variety of molecular targets. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

5194-48-9

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

2-(2-phenylacetyl)benzamide

InChI

InChI=1S/C15H13NO2/c16-15(18)13-9-5-4-8-12(13)14(17)10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,16,18)

InChI Key

AGDFGKIEJNPPQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2C(=O)N

Origin of Product

United States

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